2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(4-bromo-3-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPZBCHKQSHXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396036 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-00-4 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51132-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Temperature and Stoichiometry
Variations in temperature and bromine equivalence significantly impact yield:
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | 0°C → 25°C | 0°C → 25°C | – |
| Bromine Equivalence | 1.1 equiv | 1.05 equiv | +12% |
| Stirring Time | 15 h | 24 h | +18% |
Exceeding 1.1 equiv of bromine promotes over-bromination, while insufficient equivalents leave unreacted starting material.
Solvent Effects
Methanol is preferred due to its polarity and ability to dissolve both reactants. Alternatives like acetonitrile or dimethylformamide (DMF) reduce yields by 15–20%, likely due to poor intermediate stabilization.
Industrial-Scale Production
Industrial protocols emphasize cost-effectiveness and reproducibility:
- Batch Reactors : Large-scale reactions use jacketed reactors for temperature control.
- Purification : Recrystallization from ethanol or ethyl acetate achieves >99% purity.
- Catalyst Recovery : Sulfuric acid is neutralized with aqueous sodium bicarbonate and recycled, reducing waste.
Case Study : A pilot plant reported 75% yield at 10 kg scale using continuous stirring and in-line pH monitoring to optimize acid concentration.
Alternative Synthetic Approaches
Nucleophilic Substitution
A patent describes a two-step process for related isoindoline derivatives:
- Step 1 : React isoindoline-1,3-dione with 1,4-dibromo-2-butanone in tetrahydrofuran (THF).
- Step 2 : Purify via column chromatography (SiO₂, hexane/ethyl acetate).
While this method avoids bromine gas, it requires expensive reagents and yields ≤65%, making it less economical.
Microwave-Assisted Synthesis
Emerging techniques use microwave irradiation to accelerate reactions:
- Conditions : 100°C, 30 min, DMF solvent.
- Yield : 78%, comparable to conventional methods but with 80% shorter reaction time.
Analytical and Purification Techniques
Chromatography
Spectroscopic Characterization
- IR : Peaks at 1770 cm⁻¹ (C=O) and 1706 cm⁻¹ (C-Br).
- ¹H NMR : Distinct signals at δ 3.15 ppm (CH₂-Br) and δ 4.18 ppm (N-CH₂).
Challenges and Solutions
Byproduct Formation
Scalability Limitations
- Issue : Exothermic bromine addition risks thermal runaway in large batches.
- Solution : Semi-batch reactors with cooling jackets and automated dosing systems maintain safety.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Conventional Bromination | 82% | Low | High | >99% |
| Nucleophilic Substitution | 65% | High | Moderate | 95% |
| Microwave-Assisted | 78% | Moderate | Low | 98% |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physical Data
Key Observations:
Biological Activity
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a heterocyclic compound with significant potential in biochemical and pharmaceutical research. With the molecular formula C12H10BrNO3 and a molar mass of 296.12 g/mol, this compound exhibits various biological activities, particularly in enzyme interactions, cellular processes, and potential therapeutic applications.
The compound's biological activity is largely attributed to its structural features, including the isoindoline-1,3-dione moiety and the presence of a bromine atom. These features facilitate interactions with enzymes and proteins, influencing their activity.
Key Biochemical Interactions
- Enzyme Interactions : The bromine atom can participate in halogen bonding, enhancing binding affinity to certain proteins. The isoindoline structure allows for hydrogen bonding with amino acid residues, modulating enzyme functions.
- Cellular Effects : This compound can affect cell signaling pathways and gene expression. For example, it may inhibit kinases, altering phosphorylation states of proteins and subsequently affecting metabolic pathways.
The mechanism of action involves binding to specific enzymes and regulatory proteins:
- Competitive Inhibition : The compound may mimic substrate structures, acting as a competitive inhibitor for certain enzymes.
- Gene Expression Modulation : It can influence transcription factors or other regulatory proteins, leading to changes in gene expression patterns.
Biological Activity Data
Recent studies have highlighted the biological activity of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast cancer) | 9.66 |
| UMUC-3 (Bladder cancer) | 19.81 |
| MV4-11 (Leukemia) | 29.35 |
| A549 (Lung carcinoma) | 46.51 |
This table summarizes the antiproliferative activity against selected cancer cell lines, indicating promising potential for further development as an anticancer agent .
Study on Antiproliferative Activity
A study conducted on newly synthesized derivatives of isoindoline compounds showed that this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The IC50 values indicate its effectiveness compared to other known compounds .
Mechanistic Insights
Kinetic studies using double-reciprocal plots have elucidated the inhibition mechanism of human neutrophil elastase by this compound. These studies suggest that the compound's structure allows it to effectively inhibit enzyme activity through specific molecular interactions .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, brominated alkyl chains (e.g., 4-bromobutyl derivatives) react with isoindoline-1,3-dione precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 110°C) to form the target compound . Intermediate characterization relies on NMR (¹H/¹³C) for tracking substitution patterns and X-ray crystallography for confirming stereochemistry in crystalline derivatives . Purity is validated via HPLC or mass spectrometry .
Q. How can the physicochemical properties of this compound guide experimental design in solubility-dependent assays?
Key properties include a LogP of ~1.73 (indicating moderate lipophilicity) and a polar surface area (PSA) of 54.45 Ų, suggesting partial aqueous solubility . Pre-formulation studies should optimize solvents like DMSO for stock solutions, while adjusting pH or using surfactants may mitigate aggregation in biological buffers. Thermal stability (boiling point: 410°C) allows for high-temperature reactions without degradation .
Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
¹H/¹³C NMR is essential for verifying the bromobutyl chain’s integration and carbonyl groups. For example, the ¹H-NMR spectrum shows distinct peaks for the methylene groups adjacent to the bromine (δ ~3.5–4.0 ppm) and the isoindoline-dione aromatic protons (δ ~7.6–8.0 ppm) . IR spectroscopy confirms C=O stretches (~1700–1750 cm⁻¹), while X-ray crystallography resolves steric effects in crystalline forms .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during alkylation of isoindoline-1,3-dione derivatives?
Competing alkylation sites (e.g., oxygen vs. nitrogen) are mitigated by steric hindrance and electronic effects. Using bulky bases (e.g., Cs₂CO₃) or aprotic solvents (DMF) favors N-alkylation over O-alkylation . Computational modeling (DFT) can predict reactive sites, while kinetic studies track intermediate formation . Conflicting data on yields (67–92% in similar derivatives) may arise from varying electron-withdrawing groups on the isoindoline core .
Q. How do structural modifications (e.g., bromine position, ketone groups) influence biological activity in enzyme inhibition studies?
The 3-oxobutyl moiety enhances electrophilicity, enabling covalent interactions with enzyme active sites (e.g., tyrosinase or lipoxygenase). Bromine’s electron-withdrawing effect stabilizes transition states in inhibition kinetics . Comparative studies show that replacing bromine with chlorine reduces potency (IC₅₀ increases by ~50%), highlighting halogen-dependent activity . Molecular docking (AutoDock Vina) validates binding modes to targets like mushroom tyrosinase .
Q. How can contradictions in reaction outcomes (e.g., yield variability) be systematically analyzed?
Contradictions often stem from reaction conditions (temperature, catalyst loading). For instance, Cs₂CO₃ in DMF at 110°C achieves 90% yield for analogous bromoalkyl derivatives, while K₂CO₃ yields <70% due to incomplete deprotonation . Design of Experiments (DoE) frameworks optimize variables, and LC-MS monitors side products (e.g., elimination byproducts from β-hydride removal) .
Q. What mechanistic insights explain the compound’s role in PROTAC (Proteolysis-Targeting Chimera) development?
The phthalimide core serves as a ligand for E3 ubiquitin ligases (e.g., cereblon). The 4-bromo-3-oxobutyl linker enables conjugation to target protein binders, facilitating ternary complex formation. In vitro assays (Western blot) confirm degradation efficiency, while SPR (Surface Plasmon Resonance) measures binding affinity to ligase domains . Competing studies note that longer linkers (e.g., 5-bromopentyl) reduce cellular permeability, necessitating structure-activity trade-offs .
Q. How do crystallographic data inform the design of enantiomerically pure derivatives?
Single-crystal X-ray structures (e.g., monoclinic P2₁ space group, β = 115.3°) reveal non-covalent interactions (e.g., π-stacking, hydrogen bonds) that stabilize specific conformations . Enantioselective synthesis employs chiral auxiliaries (e.g., (R,R)-bis(4-methylbenzyl)amino groups) or catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% ee, verified via chiral HPLC .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes in enzyme studies .
- Crystallography : Refine structures with SHELX97, ensuring R-factors <0.05 for high-confidence models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
